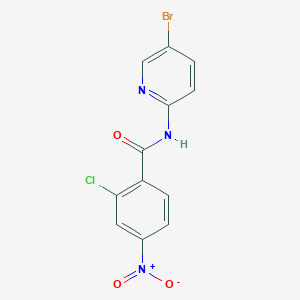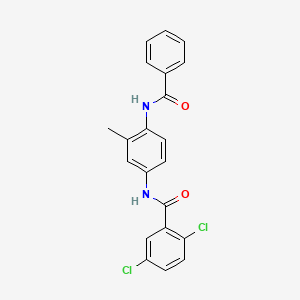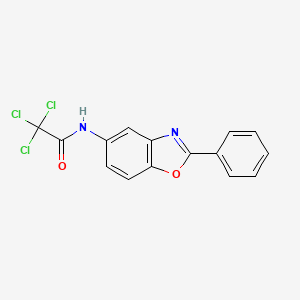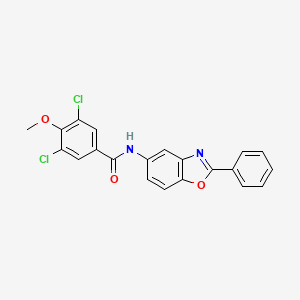![molecular formula C21H17N3O5 B3737983 N-[3-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide](/img/structure/B3737983.png)
N-[3-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide
説明
N-[3-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a nitrophenoxyacetyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide typically involves the following steps:
Nitration of Phenol: The starting material, phenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrophenol.
Formation of 4-Nitrophenoxyacetic Acid: 4-nitrophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-nitrophenoxyacetic acid.
Acylation: The 4-nitrophenoxyacetic acid is then acylated with an appropriate amine, such as 3-aminobenzamide, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: Formation of N-[3-[[2-(4-aminophenoxy)acetyl]amino]phenyl]benzamide.
Substitution: Formation of halogenated derivatives of the compound.
科学的研究の応用
N-[3-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-[3-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxyacetyl group may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation or cancer progression, leading to its potential therapeutic effects.
類似化合物との比較
N-[3-[[2-(4-aminophenoxy)acetyl]amino]phenyl]benzamide: A reduced form of the compound with an amino group instead of a nitro group.
4-(2-nitrophenoxy)benzamide: A structurally similar compound with potential pharmacological activities.
Uniqueness: N-[3-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitrophenoxy and benzamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
N-[3-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c25-20(14-29-19-11-9-18(10-12-19)24(27)28)22-16-7-4-8-17(13-16)23-21(26)15-5-2-1-3-6-15/h1-13H,14H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAVGFUQOIRLSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-3-nitro-N-[2-(pyridin-3-YL)-1,3-benzoxazol-5-YL]benzamide](/img/structure/B3737906.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B3737916.png)
![5,5'-sulfonylbis[2-(2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3737920.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B3737921.png)


![1-(4-chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3737942.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B3737953.png)
![3-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B3737964.png)

![2-({[1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3737970.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3737979.png)
![methyl 2-({N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3737995.png)
